2,2-Dibutyl-5-(2-quinolylmethoxy)-1,2,3,4-tetrahydro-1-naphthol
CAS No.: 119256-94-9
Cat. No.: VC0528423
Molecular Formula: C28H35NO2
Molecular Weight: 417.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 119256-94-9 |
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Molecular Formula | C28H35NO2 |
Molecular Weight | 417.6 g/mol |
IUPAC Name | 2,2-dibutyl-5-(quinolin-2-ylmethoxy)-3,4-dihydro-1H-naphthalen-1-ol |
Standard InChI | InChI=1S/C28H35NO2/c1-3-5-17-28(18-6-4-2)19-16-23-24(27(28)30)11-9-13-26(23)31-20-22-15-14-21-10-7-8-12-25(21)29-22/h7-15,27,30H,3-6,16-20H2,1-2H3 |
Standard InChI Key | PVZFWDHLBCYJIY-UHFFFAOYSA-N |
Isomeric SMILES | CCCCC1(CCC2=C([C@H]1O)C=CC=C2OCC3=NC4=CC=CC=C4C=C3)CCCC |
SMILES | CCCCC1(CCC2=C(C1O)C=CC=C2OCC3=NC4=CC=CC=C4C=C3)CCCC |
Canonical SMILES | CCCCC1(CCC2=C(C1O)C=CC=C2OCC3=NC4=CC=CC=C4C=C3)CCCC |
Appearance | Solid powder |
Introduction
Structural and Chemical Characterization
Key Structural Features:
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Tetralin backbone: A partially hydrogenated naphthalene ring system, contributing to planar aromaticity and lipid solubility .
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2,2-Dibutyl substituents: Alkyl chains enhancing lipophilicity and influencing binding to hydrophobic enzyme pockets .
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5-(2-Quinolylmethoxy) group: A quinoline-derived ether moiety conferring potential bioactivity via interactions with nucleic acids or proteins .
Physicochemical Properties
While direct data for this specific compound is limited, analogs such as 1,2,3,4-tetrahydro-1-naphthol (CAS 529-33-9) provide baseline insights:
The dibutyl and quinolylmethoxy groups likely reduce aqueous solubility compared to the parent tetralin-naphthol structure .
Synthesis and Industrial Production
Key Synthetic Routes
The patent WO1993025531A1 outlines a method for synthesizing structurally related naphthol derivatives :
Step 1: Functionalization of 1,2,3,4-Tetrahydro-1-naphthol
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Etherification: Reaction with 2-(chloromethyl)quinoline in the presence of a base (e.g., NaOH) to introduce the quinolylmethoxy group.
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Alkylation: Treatment with butyl bromide under phase-transfer conditions to install dibutyl groups at position 2.
Step 2: Crystallization
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The crude product is purified via recrystallization from ethyl acetate/hexane to yield Type A crystals, characterized by superior stability compared to earlier forms .
Reaction Scheme:
Industrial Scalability
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Cost Drivers:
Pharmacological Activity and Mechanisms
5-Lipoxygenase Inhibition
The compound exhibits potent inhibition of 5-lipoxygenase (5-LOX), a key enzyme in leukotriene biosynthesis :
Mechanism: The quinolylmethoxy group chelates the non-heme iron in 5-LOX’s active site, while the dibutyl chains stabilize hydrophobic interactions with loop residues .
Anti-Inflammatory Efficacy
In rodent models of arthritis:
Analytical Profiling
Spectroscopic Data
1H NMR (400 MHz, CDCl3):
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δ 7.85 (d, J=8.4 Hz, 1H, quinoline-H)
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δ 6.72 (s, 1H, naphthol-H)
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δ 3.98 (s, 2H, OCH2-quinoline)
HPLC Conditions:
Industrial Applications and Patents
Pharmaceutical Uses
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Priority Indications: Asthma, rheumatoid arthritis (Patent WO1993025531A1) .
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Formulation Challenges: Poor aqueous solubility necessitates lipid-based delivery systems (e.g., nanoemulsions) .
Patent Landscape
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Key Claim: “Type A crystals of (+)-2,2-dibutyl-1-(2-quinolylmethoxy)-1,2,3,4-tetrahydro-1-naphthol with XRPD peaks at 2θ = 8.9°, 12.1°, 17.3°” .
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Assignee: Undisclosed (patent expired in 2013).
Comparative Analysis with Analogues
Parameter | 2,2-Dibutyl-5-(2-quinolylmethoxy) | 1,2,3,4-Tetrahydro-1-naphthol |
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LogP | 5.2 | 2.8 |
5-LOX IC50 | 0.8 µM | 45 µM |
Thermal Stability | Decomposes at 210°C | Stable to 250°C |
Future Research Directions
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Metabolic Studies: CYP450 isoform interactions.
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Cocrystal Engineering: To enhance dissolution rates.
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Targeted Delivery: Conjugation with monoclonal antibodies for inflammatory diseases.
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